

basicity and pKa value of Trihexylamine

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Compound of Interest

Compound Name: Trihexylamine

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An In-depth Technical Guide to the Basicity and pKa of **Trihexylamine**

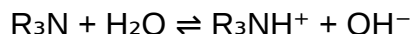
Introduction

Trihexylamine (THA), a tertiary amine with the chemical formula $C_{18}H_{39}N$, is a significant compound in various chemical applications, including as a solvent, an extractant in purification processes, and an intermediate in chemical synthesis.[1][2][3] Its utility is fundamentally linked to its chemical properties, particularly its basicity, which is a measure of its ability to accept a proton. For researchers, scientists, and professionals in drug development, a thorough understanding of THA's basicity is crucial for reaction design, process optimization, and understanding its behavior in different chemical environments.

This guide provides a detailed examination of the basicity and pKa value of **trihexylamine**, supported by its physicochemical properties and a generalized experimental protocol for pKa determination.

Understanding Basicity and pKa

The basicity of an amine in the Brønsted-Lowry context refers to its ability to accept a proton (H^+). This process is an equilibrium reaction, typically shown in an aqueous solution as:



The strength of a base is quantified by the base dissociation constant, K_b . However, it is more common to discuss the basicity of amines by referring to the acidity of their conjugate acid,

R_3NH^+ . The acid dissociation constant (K_a) for the conjugate acid is represented by the following equilibrium:



The pK_a is the negative logarithm of the K_a ($pK_a = -\log_{10}[K_a]$). A higher pK_a value indicates a weaker conjugate acid and, consequently, a stronger base. Therefore, the pK_a value is a direct and convenient measure of an amine's basicity.

Physicochemical Properties of Trihexylamine

The physical and chemical characteristics of **trihexylamine** are essential for understanding its behavior. As a tertiary amine with three long alkyl chains, it is notably hydrophobic.^[1] A summary of its key properties is presented below.

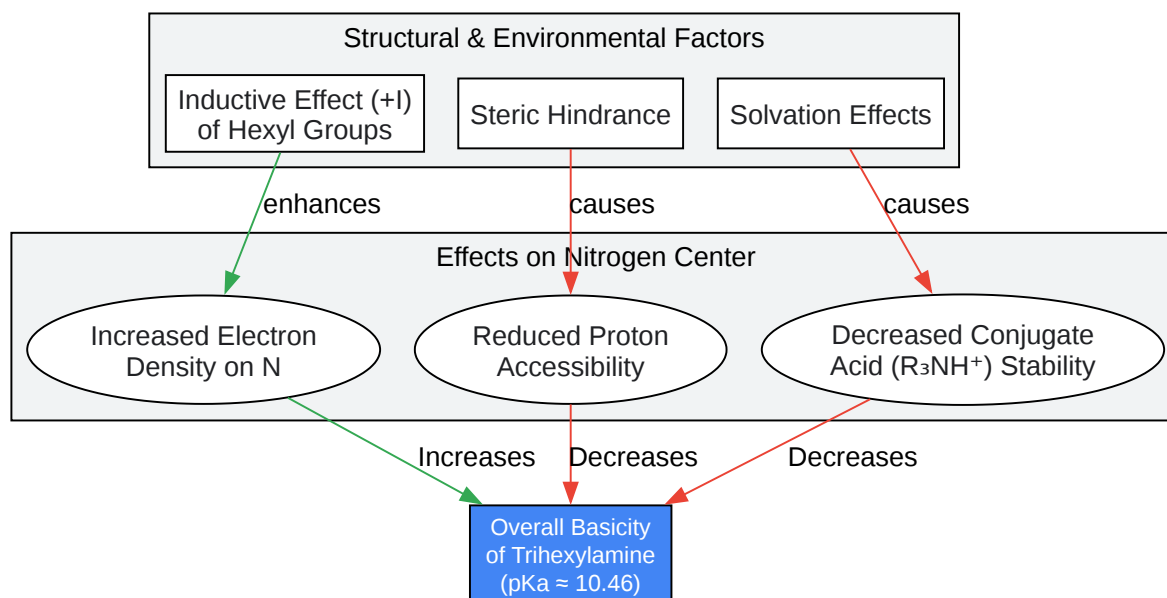
Property	Value	Reference(s)
IUPAC Name	N,N-dihexylhexan-1-amine	[4]
CAS Number	102-86-3	[1][2]
Molecular Formula	$C_{18}H_{39}N$	[1][2][4]
Molecular Weight	269.51 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[1][6]
Boiling Point	263-265 °C (lit.); 150-159 °C / 12 mmHg (lit.)	[2][5][7]
Density	0.794 g/mL at 25 °C (lit.)	[2][7]
Water Solubility	Slightly miscible / Insoluble	[1][2][6][7]
Predicted pK_a	10.46 ± 0.50	[2][5][6][7]

Basicity and Structural Influences

The basicity of an amine is determined by the availability of the nitrogen atom's lone pair of electrons to bond with a proton. In **trihexylamine**, several structural factors collectively determine its basic strength.

- **Inductive Effect:** The three hexyl groups attached to the nitrogen atom are alkyl groups, which are electron-donating. They push electron density towards the nitrogen atom, increasing the availability of the lone pair and thereby increasing the amine's basicity.
- **Steric Hindrance:** The bulky nature of the three hexyl chains creates significant steric hindrance around the nitrogen atom. This can impede the approach of a proton, making protonation more difficult. Furthermore, it can interfere with the solvation of the resulting conjugate acid (trihexylammonium ion), which can decrease basicity.
- **Solvation Effects:** **Trihexylamine** is a large, nonpolar molecule with very limited solubility in water.^{[1][6]} The stability of its protonated form, the trihexylammonium cation (R_3NH^+), is greatly influenced by how well it is stabilized by solvent molecules. In aqueous media, the poor solvation of this bulky, hydrophobic cation destabilizes it relative to the unprotonated amine, which tends to lower the basicity compared to smaller, more water-soluble tertiary amines.

The predicted pKa value for **trihexylamine** is approximately 10.46.^{[2][5][6][7]} This value suggests that it is a moderately strong base, comparable to other tertiary amines. However, the interplay of the enhancing inductive effect and the diminishing steric and solvation effects makes experimental verification crucial for specific applications.



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Factors influencing the basicity of **Trihexylamine**.

Experimental Determination of pKa

While predicted values are useful, the experimental determination of pKa is essential for accurate data. Potentiometric titration is the most common and reliable method for determining the pKa of amines.^{[8][9]}

Principle of Potentiometric Titration

This method involves the gradual addition of a standardized strong acid (the titrant) to a solution of the amine (the analyte). The pH of the solution is monitored throughout the titration using a pH meter. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is determined from this curve, as it is numerically equal to the pH at the half-equivalence point, where the concentrations of the protonated amine (R_3NH^+) and the free amine (R_3N) are equal.

Generalized Experimental Protocol

The following protocol outlines the steps for determining the pKa of **trihexylamine** via potentiometric titration.

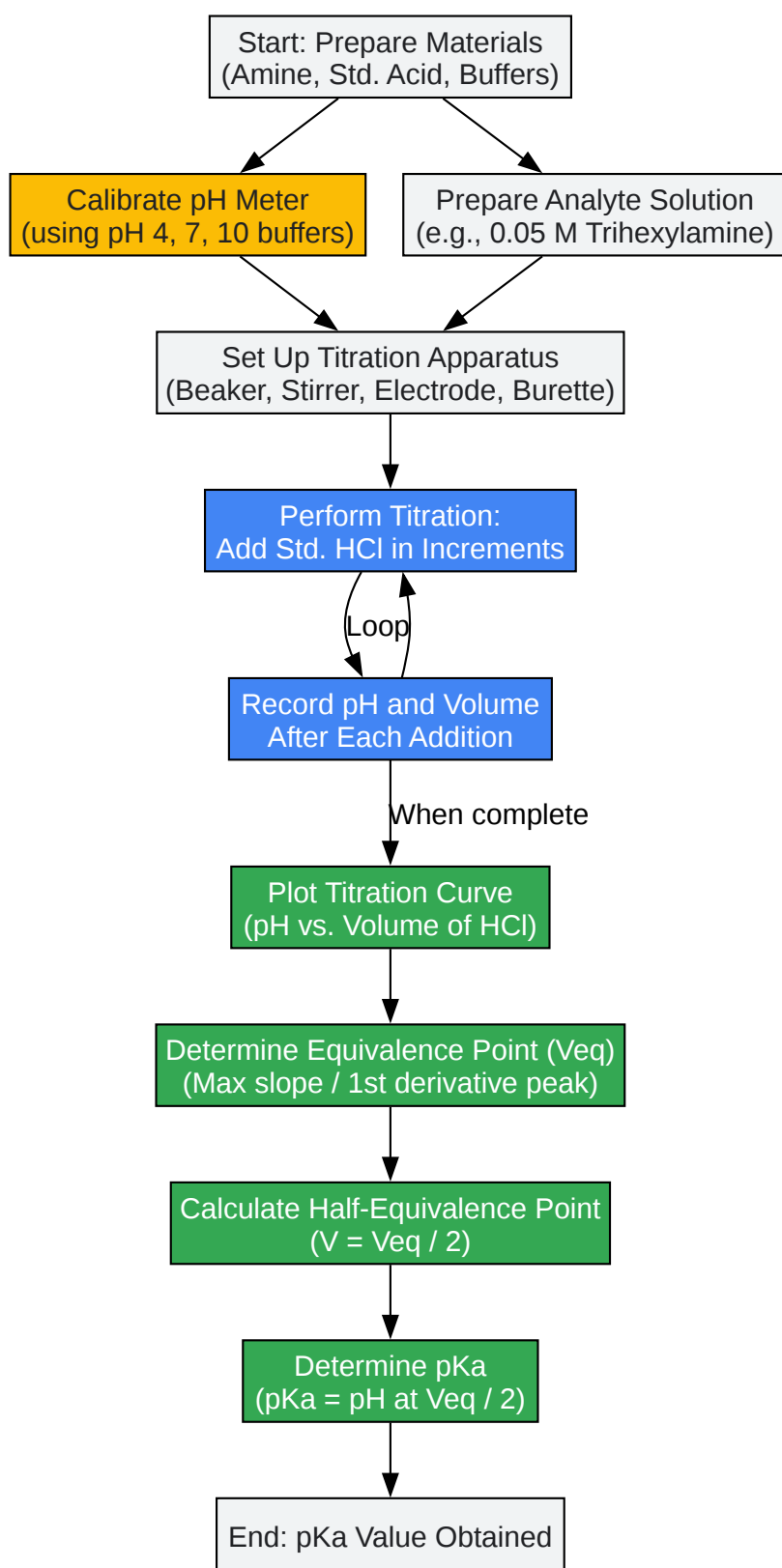
Materials and Apparatus:

- **Trihexylamine** (high purity)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- High-purity, deionized water (CO₂-free)
- Co-solvent (e.g., ethanol or methanol, if needed to dissolve the amine)
- pH meter with a combination glass electrode
- Calibrated burette (10 or 25 mL)
- Magnetic stirrer and stir bar
- Beaker (100 or 150 mL)
- Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

Procedure:

- **pH Meter Calibration:** Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pKa.
- **Analyte Solution Preparation:** Accurately weigh a sample of **trihexylamine** and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M). Due to the low water solubility of **trihexylamine**, a co-solvent may be necessary. If so, the pKa value obtained will be an apparent pKa (pKa*) for that specific solvent mixture.
- **Titration Setup:** Place the beaker containing the amine solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette to dispense the HCl solution into the beaker.

- Titration: Begin stirring the solution at a constant, moderate speed. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point (the region of rapid pH change).
- Data Analysis:
 - Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
 - Determine the equivalence point volume (V_{eq}), which is the point of maximum slope on the curve. This can be found using the inflection point of the primary curve or the peak of the first derivative plot ($\Delta pH/\Delta V$ vs. V).
 - The half-equivalence point occurs at $V_{eq} / 2$.
 - Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pK_a of the amine.



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Workflow for pKa determination by potentiometric titration.

Conclusion

Trihexylamine is a moderately strong tertiary amine, with a predicted pKa of approximately 10.46. Its basicity is a result of the balance between the electron-donating inductive effects of its three alkyl chains and the opposing forces of steric hindrance and poor aqueous solvation of its conjugate acid. For applications requiring precise control of pH or reaction conditions, the experimental determination of its pKa using a robust method like potentiometric titration is strongly recommended. This guide provides the foundational knowledge and a practical framework for scientists and researchers to understand and experimentally verify the basicity of **trihexylamine**.

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